4-Phenyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine
CAS No.: 91477-84-8
Cat. No.: VC2517762
Molecular Formula: C13H13NS
Molecular Weight: 215.32 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 91477-84-8 |
|---|---|
| Molecular Formula | C13H13NS |
| Molecular Weight | 215.32 g/mol |
| IUPAC Name | 4-phenyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine |
| Standard InChI | InChI=1S/C13H13NS/c1-2-4-10(5-3-1)13-11-7-9-15-12(11)6-8-14-13/h1-5,7,9,13-14H,6,8H2 |
| Standard InChI Key | BKXOJOFWZSFANH-UHFFFAOYSA-N |
| SMILES | C1CNC(C2=C1SC=C2)C3=CC=CC=C3 |
| Canonical SMILES | C1CNC(C2=C1SC=C2)C3=CC=CC=C3 |
Introduction
Chemical Structure and Properties
4-Phenyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine is a heterocyclic organic compound characterized by a phenyl group attached to the 4-position of the tetrahydrothieno[3,2-c]pyridine ring system. This structural arrangement contributes to its distinctive chemical behavior and biological interactions.
Basic Chemical Information
The compound possesses the following fundamental chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₃NS |
| Molecular Weight | 215.32 g/mol |
| SMILES Notation | C1CNC(C2=C1SC=C2)C3=CC=CC=C3 |
| InChI | InChI=1S/C13H13NS/c1-2-4-10(5-3-1)13-11-7-9-15-12(11)6-8-14-13/h1-5,7,9,13-14H,6,8H2 |
| InChIKey | BKXOJOFWZSFANH-UHFFFAOYSA-N |
The structure consists of a six-membered piperidine ring fused with a thiophene ring, creating the tetrahydrothieno[3,2-c]pyridine core, with a phenyl group attached to the 4-position of the piperidine portion .
Physicochemical Properties
Research into the physical and chemical properties of 4-phenyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine reveals important characteristics that influence its behavior in chemical and biological systems. The compound features a secondary amine in its structure, which contributes to its basic properties and potential for forming salts with acids.
Spectroscopic Data
Mass spectrometry analysis provides predicted collision cross-section values for various adducts:
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]⁺ | 216.08415 | 145.1 |
| [M+Na]⁺ | 238.06609 | 158.6 |
| [M+NH₄]⁺ | 233.11069 | 156.1 |
| [M+K]⁺ | 254.04003 | 150.0 |
| [M-H]⁻ | 214.06959 | 150.1 |
| [M+Na-2H]⁻ | 236.05154 | 152.9 |
| [M]⁺ | 215.07632 | 149.0 |
| [M]⁻ | 215.07742 | 149.0 |
These predicted collision cross-section values are valuable for analytical identification and characterization of the compound in various ionization states .
Synthetic Pathways
The synthesis of 4-phenyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine can be accomplished through several established methods used for tetrahydrothieno[3,2-c]pyridine derivatives.
General Synthetic Approaches
The tetrahydrothieno[3,2-c]pyridine (THTP) ring system can be synthesized through various routes, with the choice of method often depending on the desired substitution pattern and stereochemical requirements .
Pictet-Spengler Reaction
One common approach to synthesizing phenyl-substituted tetrahydrothieno[3,2-c]pyridines involves the Pictet-Spengler reaction. This method is particularly useful for introducing substituents at the 4-position, such as the phenyl group in the target compound . The reaction typically involves the cyclization of an appropriate β-arylethylamine derivative with an aldehyde or ketone under acidic conditions.
Alternative Synthetic Routes
Alternative synthetic pathways include:
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Cagniant and Kirsch method: This approach involves the formation of the thiophene ring through the reaction of a suitably substituted piperidine derivative with sodium sulfide and subsequent cyclization .
-
Matsumura method: This synthetic route has been successfully applied to prepare various substituted tetrahydrothieno[3,2-c]pyridines and can be adapted for the synthesis of the 4-phenyl derivative .
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Vilsmeier-Haack formylation: This method has been employed as part of multi-step syntheses of tetrahydrothieno[3,2-c]pyridines, particularly those with additional functionalization .
Biological Activity and Pharmacological Properties
The tetrahydrothieno[3,2-c]pyridine scaffold has demonstrated considerable biological potential, with the 4-phenyl derivative exhibiting specific pharmacological characteristics.
Enzyme Inhibition Properties
Research has shown that tetrahydrothieno[3,2-c]pyridines can function as inhibitors of human phenylethanolamine N-methyltransferase (hPNMT), an enzyme involved in the biosynthesis of adrenaline . The addition of the phenyl group at the 4-position likely modulates this inhibitory activity, potentially enhancing selectivity for certain enzymatic targets.
Adrenoceptor Interactions
Tetrahydrothieno[3,2-c]pyridine derivatives have been evaluated for their affinity toward α2-adrenoceptors . The incorporation of a phenyl group at the 4-position may influence this interaction, potentially altering the compound's adrenergic profile compared to the unsubstituted scaffold.
Structure-Activity Relationships
The structural comparison between tetrahydrothieno[3,2-c]pyridines and tetrahydroisoquinolines (THIQs) has provided valuable insights into structure-activity relationships. The THTP nucleus has been proposed as an isosteric replacement for the THIQ ring system, with potential advantages in terms of potency and selectivity for certain pharmacological targets .
Comparison with Structural Analogs
Understanding the relationship between 4-phenyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine and its structural isomers provides valuable context for its chemical and biological properties.
Comparison with [2,3-c] Isomer
The compound 4-phenyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine represents a structural isomer with a different arrangement of the thiophene and pyridine rings. This isomer has a molecular formula of C₁₃H₁₃NS, identical to the [3,2-c] isomer, but with distinct chemical and potentially different biological properties. The different fusion pattern of the rings likely influences the electronic distribution and three-dimensional structure of the molecule.
Non-Phenylated Tetrahydrothieno[3,2-c]pyridine
The parent compound, 4,5,6,7-tetrahydrothieno[3,2-c]pyridine (without the phenyl substituent), has a molecular formula of C₇H₉NS and a molecular weight of 139.22 g/mol. This compound serves as a versatile building block in organic synthesis and has applications in pharmaceutical development, particularly for compounds targeting neurological disorders.
SAR Studies with Related Compounds
Structure-activity relationship (SAR) studies have shown that various substitutions on the tetrahydrothieno[3,2-c]pyridine scaffold can significantly alter biological activity. Research has demonstrated that constraining the methylamine side chain of certain precursors into a tetrahydrothieno[3,2-c]pyridine ring system can enhance inhibitory potency against targeted enzymes .
Research Applications
The unique structural features of 4-phenyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine make it valuable for various research applications.
Pharmaceutical Research
In pharmaceutical research, the compound represents a potential lead structure for developing novel therapeutic agents. The tetrahydrothieno[3,2-c]pyridine scaffold has shown promise in medicinal chemistry, particularly for targeting neurological disorders . The phenyl substituent at the 4-position potentially enhances binding interactions with specific biological targets.
Organic Synthesis Applications
As a structurally distinct heterocyclic compound, 4-phenyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine serves as a valuable building block in organic synthesis. Its unique architecture can be utilized in the preparation of more complex molecules with potential applications in various fields.
Chirality and Stereochemistry Studies
The 4-position of the tetrahydrothieno[3,2-c]pyridine ring system can be a stereogenic center when substituted with a phenyl group. Research has demonstrated the feasibility of enantioselective synthesis of substituted tetrahydrothieno[3,2-c]pyridines, providing access to optically pure forms of these compounds for detailed structure-activity relationship studies .
Future Research Directions
The current state of research on 4-phenyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine suggests several promising avenues for future investigation.
Expanded Pharmacological Profiling
Further studies are needed to fully characterize the pharmacological profile of 4-phenyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine, including comprehensive screening against a wide range of receptors, enzymes, and transporters. This expanded profiling would provide valuable insights into potential therapeutic applications.
Structural Modifications
Systematic structural modifications of the core scaffold, including various substitutions on both the phenyl ring and the tetrahydrothieno[3,2-c]pyridine system, could yield derivatives with enhanced potency, selectivity, or pharmacokinetic properties. The development of libraries of analogues would facilitate detailed structure-activity relationship studies.
Mechanistic Studies
Detailed mechanistic investigations, including computational modeling and crystallographic studies of compound-target complexes, would enhance understanding of the molecular interactions underlying the biological activities of 4-phenyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine and related compounds.
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